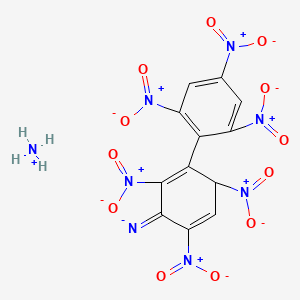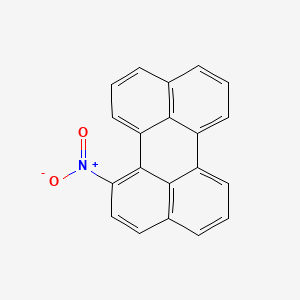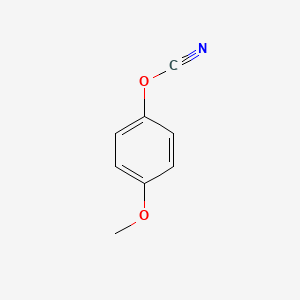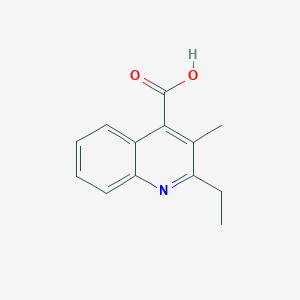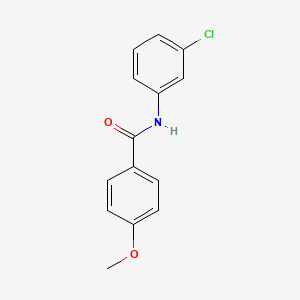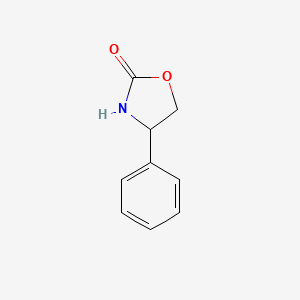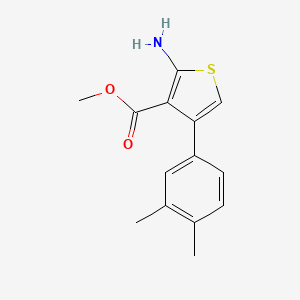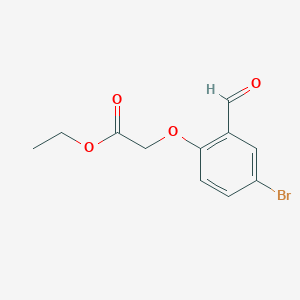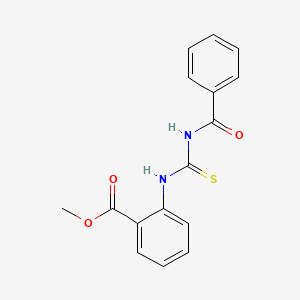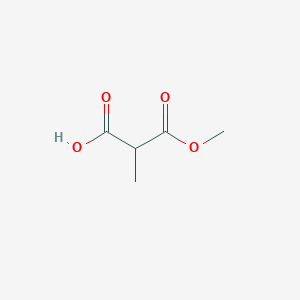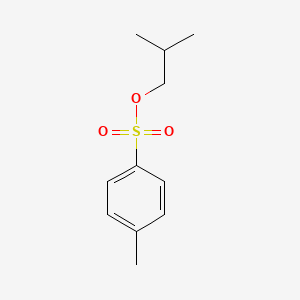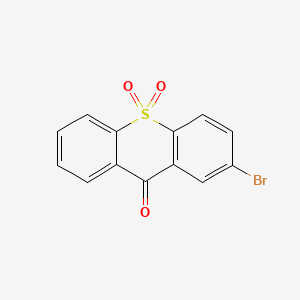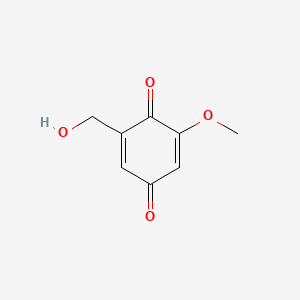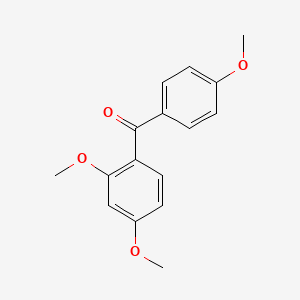
(2,4-二甲氧基苯基)(4-甲氧基苯基)甲酮
描述
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a chemical compound with the linear formula C16H16O4 . It has a molecular weight of 272.304 .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-dimethoxybenzene and p-anisoyl chloride . The reaction is carried out in methylene chloride, with anhydrous aluminum chloride added slowly to the reaction mixture . After stirring, the contents of the flask are carefully poured into a mixture of ice and dilute hydrochloric acid . The organic fraction is separated and washed with water . The solvent is removed on a rotary evaporator, leaving an oily product that solidifies on standing .Molecular Structure Analysis
The molecular structure of “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is represented by the formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” have been described in the Synthesis Analysis section. The reaction involves the use of 1,3-dimethoxybenzene and p-anisoyl chloride in methylene chloride, with anhydrous aluminum chloride as a catalyst .Physical And Chemical Properties Analysis
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a solid at room temperature . It has a molecular weight of 272.3 g/mol .科学研究应用
Photochromic Materials
- Application : “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is used in the synthesis of new naphthopyrans, which are photochromic materials . These materials find application in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Methods : Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . The photochromism, electrochemical and fluorescent properties of these naphthopyrans were investigated .
- Results : The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [ h ]indeno [2,1- f ]chromen-13-ol . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film . Cyclic voltammetry tests showed that the aromatic substituents had a significant effect on the electrochemical behavior of the naphthopyran derivatives .
安全和危害
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDVICZBGDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291793 | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
CAS RN |
4038-15-7 | |
| Record name | 4038-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

